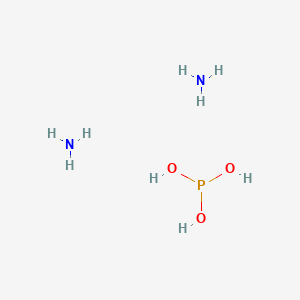

Phosphorous acid, diammonia salt

Description

Phosphorous acid, diammonia salt (chemical formula: H₃PO₃·(NH₃)₂) is an inorganic compound derived from phosphorous acid (H₃PO₃) and ammonia. Phosphorous acid is diprotic, meaning it donates two protons in acid-base reactions, distinguishing it from triprotic phosphoric acid (H₃PO₄) . The diammonia salt is synthesized by neutralizing phosphorous acid with ammonia, forming a hygroscopic, water-soluble compound. It is primarily used in agriculture as a fungicide and fertilizer additive due to its ability to induce systemic acquired resistance in plants and provide phosphorus nutrition .

Properties

Molecular Formula |

H9N2O3P |

|---|---|

Molecular Weight |

116.06 g/mol |

IUPAC Name |

azane;phosphorous acid |

InChI |

InChI=1S/2H3N.H3O3P/c;;1-4(2)3/h2*1H3;1-3H |

InChI Key |

DNCQWNWCEBTKGC-UHFFFAOYSA-N |

Canonical SMILES |

N.N.OP(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium phosphite can be synthesized through the reaction of phosphorous acid with ammonia. The reaction typically occurs in an aqueous solution, where phosphorous acid reacts with ammonium hydroxide to form ammonium phosphite:

H3PO3+2NH4OH→(NH4)2HPO3+2H2O

Industrial Production Methods: Industrial production of ammonium phosphite involves the controlled reaction of phosphorous acid with ammonia gas. The process is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: Ammonium phosphite can undergo oxidation to form ammonium phosphate.

Reduction: It can be reduced to phosphine gas under certain conditions.

Substitution: Ammonium phosphite can react with metal salts to form corresponding metal phosphites.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Hydrogen gas or metal hydrides can be used for reduction reactions.

Substitution Reactions: Metal salts like copper sulfate or zinc chloride are commonly used.

Major Products Formed:

Oxidation: Ammonium phosphate.

Reduction: Phosphine gas.

Substitution: Metal phosphites such as copper phosphite or zinc phosphite.

Scientific Research Applications

Ammonium phosphite has a wide range of applications in scientific research:

Agriculture: It is used as a fertilizer to provide essential nutrients to plants. It also acts as a fungicide, protecting plants from fungal infections.

Chemistry: Ammonium phosphite is used in the synthesis of various phosphite esters and other phosphorus-containing compounds.

Biology: It is studied for its potential role in enhancing plant growth and resistance to diseases.

Industry: Ammonium phosphite is used in the production of flame retardants and as a reducing agent in various industrial processes.

Mechanism of Action

The mechanism of action of ammonium phosphite involves its ability to release phosphorous acid, which is readily absorbed by plants. Phosphorous acid acts as a systemic fungicide, inhibiting the growth of fungi by disrupting their metabolic processes. It also enhances the plant’s natural defense mechanisms, making them more resistant to diseases.

Comparison with Similar Compounds

Monoammonium and Diammonium Phosphates

- Chemical Basis : Diammonium phosphate ((NH₄)₂HPO₄) is a phosphate salt derived from phosphoric acid (H₃PO₄), while phosphorous acid, diammonia salt originates from H₃PO₃.

- Solubility : Diammonium phosphate exhibits high solubility (57.5 g/100 g water at 20°C), making it a preferred nitrogen-phosphorus fertilizer . In contrast, phosphorous acid salts generally have lower solubility but superior stability in acidic environments .

- Applications : Diammonium phosphate is widely used in fertilizers and fire retardants, whereas this compound is specialized for controlling oomyceteous pathogens like Phytophthora and Pythium .

Potassium and Sodium Phosphites

- Stability : Potassium phosphite (K₂HPO₃) and sodium phosphite (Na₂HPO₃) are alkaline salts with high water solubility. They are less hygroscopic than ammonium salts, making them suitable for liquid formulations like Confine Extra and Phostrol .

- Efficacy : Phosphites, including the diammonia salt, act as fungicides by disrupting pathogen cell membranes and enhancing plant immune responses. However, ammonium salts may offer dual nitrogen supplementation, advantageous in nitrogen-deficient soils .

Copper Diammonia Complexes

- Function : Copper diammonia diacetate complex (e.g., Copper-Count-N) combines copper’s biocidal properties with ammonium’s nitrogen supply. Unlike phosphorous acid salts, it is less systemic and acts primarily via contact fungicidal activity .

- Environmental Impact: Copper compounds pose risks of soil accumulation, whereas phosphites degrade into non-toxic phosphate ions, making them environmentally preferable .

Data Tables

Table 1: Key Properties of this compound and Comparable Compounds

Table 2: Agricultural Efficacy Against Common Pathogens

| Compound | Target Pathogens | Mode of Action | Residual Activity |

|---|---|---|---|

| This compound | Phytophthora, Pythium | Systemic resistance induction | Long-lasting |

| Potassium phosphite | Downy mildew, root rots | Direct pathogen inhibition | Moderate |

| Copper diammonia diacetate | Bacterial blights | Contact biocidal activity | Short-term |

Research Findings

- Fungicidal Performance : this compound demonstrates superior efficacy in suppressing Phytophthora root rot compared to copper-based alternatives, with minimal phytotoxicity .

- Nitrogen Supplementation : In fermentation, ammonium salts like diammonia phosphate enhance yeast assimilable nitrogen (YAN), but phosphorous acid salts may offer dual phosphorus-nitrogen benefits in specific microbiological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.